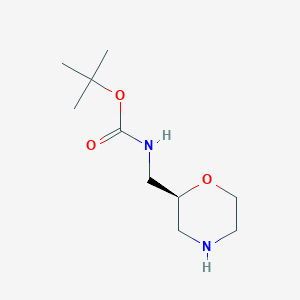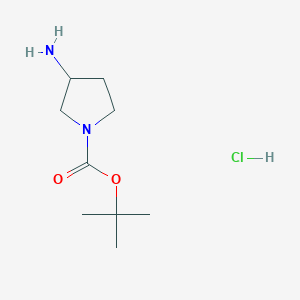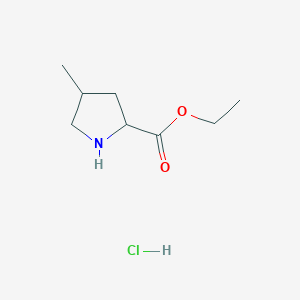![molecular formula C12H17ClN2O B1372789 [1-(2-氨基-4-氯苯基)哌啶-4-基]甲醇 CAS No. 1094389-23-7](/img/structure/B1372789.png)
[1-(2-氨基-4-氯苯基)哌啶-4-基]甲醇
描述
“[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol” is a chemical compound that is of particular interest due to its unique biochemical properties . It serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity . The structure-activity relationship of the piperidones has been established . This review article describes up-to-date methodology for the synthesis of piperidone derivatives and their biological properties .Molecular Structure Analysis
The molecular formula of “[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol” is C12H17ClN2O . Its molecular weight is 240.73 .Chemical Reactions Analysis
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . The compounds bearing the piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized .科学研究应用
Photocatalytic Degradation
[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol: has potential applications in photocatalytic processes. This compound can be used to enhance the photocatalytic degradation of pollutants. The interaction with conducting polymers like polypyrrole (PPy) and titanium dioxide (TiO2) can lead to an exchange that enhances the semiconductor’s surface alteration, decreasing the bandgap energy and improving the efficiency of photocatalytic degradation .
Electrochemical Energy Storage
This compound may also find use in the realm of electrochemical energy storage. Two-dimensional (2D) nanomaterials, which include manganese-based materials, have shown promise due to their unique physical, chemical, and electrochemical properties. The compound could potentially be integrated into such materials to enhance their performance in energy storage applications .
Oilfield Wastewater Treatment
In the treatment of oilfield wastewater, particularly for the removal of macromolecular contaminants, this compound could be utilized. Hierarchical MgAl hydrotalcite, which can be synthesized using similar compounds, shows high adsorption capacity for sulfonated lignite, a common pollutant in oilfield wastewater .
Advanced Textile Materials
Research has indicated the creation of materials that remain cooler than commercial fabrics when exposed to sunlight. A compound like [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol could be used in the development of such advanced textiles, potentially improving their cooling properties and applications in clothing, building materials, car design, and food storage .
Drug Development
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in drug development. Compounds like [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol can provide unique molecular motional and interaction profiles, which are critical for understanding protein function and aiding in the development of new drugs .
属性
IUPAC Name |
[1-(2-amino-4-chlorophenyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-10-1-2-12(11(14)7-10)15-5-3-9(8-16)4-6-15/h1-2,7,9,16H,3-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBDEYDDNCNVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)



![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)
![N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B1372719.png)




![tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372725.png)


